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Introduction: The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry,
enabling the formation of carbon-carbon bonds to aromatic rings. In the industrial synthesis of
Empagliflozin, a potent and selective SGLT2 inhibitor, the Friedel-Crafts reaction is a critical
step for constructing the diarylmethane core structure. This is typically achieved through the
acylation of an aromatic substrate, such as fluorobenzene or phenetole, with a substituted
benzoyl chloride, followed by reduction of the resulting diarylketone. This application note
provides detailed protocols for this key synthetic transformation, summarizing various reported
methodologies and their associated quantitative data.

Experimental Protocols

The synthesis of the diarylketone intermediate for Empagliflozin via Friedel-Crafts acylation
generally involves two main steps: the formation of the acyl chloride from the corresponding
carboxylic acid, and the subsequent Lewis acid-catalyzed acylation of an aromatic ring.

Protocol 1: Aluminum Trichloride (AICIs3) Catalyzed
Friedel-Crafts Acylation

This protocol is a widely employed method utilizing the strong Lewis acid, aluminum trichloride.
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Step 1: Preparation of the Acyl Chloride

To a solution of 5-bromo-2-chlorobenzoic acid or 5-iodo-2-chlorobenzoic acid in a suitable
solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[1]

Add oxalyl chloride or thionyl chloride dropwise to the mixture at a controlled temperature,
typically below 30°C.[1][2]

Stir the reaction mixture at room temperature until the conversion to the acyl chloride is
complete.

The resulting acyl chloride solution can be used directly in the next step after removing the
excess chlorinating agent and solvent under reduced pressure.[3]

Step 2: Friedel-Crafts Acylation

In a separate reaction vessel, prepare a slurry of aluminum trichloride (AICI3) in a solvent
such as dichloromethane or fluorobenzene itself.[4][5]

Cool the suspension to a temperature between 0°C and room temperature.
Slowly add the previously prepared acyl chloride solution to the AICIs suspension.[5]

Add the aromatic substrate (e.g., fluorobenzene, ethoxybenzene, or anisole) to the reaction
mixture.[2][4][5]

Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g.,
20°C) for a period of 2 to 18 hours, monitoring for completion.[2][5]

Upon completion, carefully quench the reaction by pouring the mixture into ice water.[3][5]

Separate the organic layer, wash it with water, and then concentrate it to obtain the crude
diarylketone product.[5]

The product can be further purified by crystallization.[6]
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Protocol 2: Titanium Tetrachloride (TiCls) Catalyzed
Friedel-Crafts Acylation

This method offers an alternative to AICl3, sometimes resulting in cleaner reactions.[3]
Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride

¢ Dissolve 5-bromo-2-chlorobenzoic acid in dichloromethane.

Add a catalytic amount of DMF.

Add oxalyl chloride (approx. 1.1 equivalents) dropwise at a low temperature (e.g., 6°C).[3]

Stir the mixture for 2 hours at the same temperature and then for 10 hours at 25°C.[3]

Evaporate the solvent to obtain the crude acyl chloride, which is then re-dissolved in
dichloromethane for the next step.[3]

Step 2: Friedel-Crafts Acylation

» To the solution of the acyl chloride in dichloromethane, add a solution of titanium
tetrachloride (TiCla) (approx. 1.5 equivalents) in dichloromethane at 10-12°C.[3]

« Stir the resulting mixture for 15 minutes at the same temperature.

¢ Add phenetole (ethoxybenzene) (approx. 1.0 equivalent) at 5-8°C over 15 minutes.[3]
 Stir the reaction for 2 hours at 5—-8°C and then for an additional 2 hours at 25°C.[3]

e Quench the reaction by pouring the mixture into ice water.[3]

o Separate the organic phase and evaporate the solvent to yield the crude diarylketone
product.[3]

Data Presentation: Summary of Reaction Conditions

The following table summarizes the quantitative data from various reported protocols for the
Friedel-Crafts acylation step in the synthesis of Empagliflozin intermediates.
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Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Friedel-Crafts

acylation protocol.
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Caption: Workflow for Friedel-Crafts acylation in Empagliflozin synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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